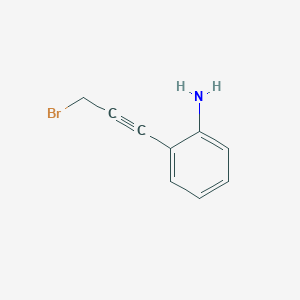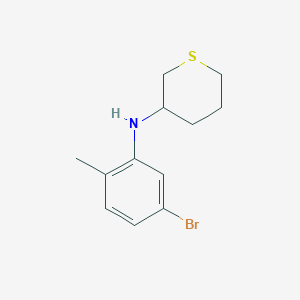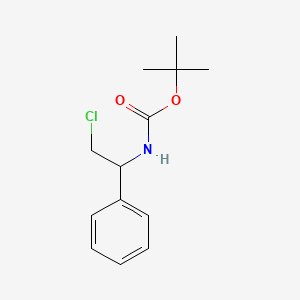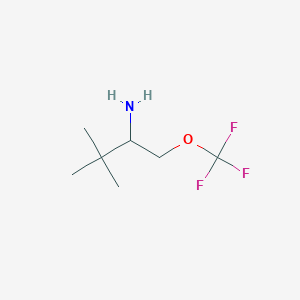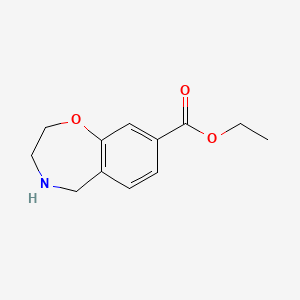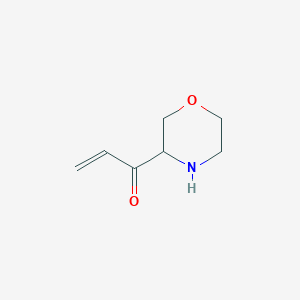
1-(Morpholin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. It is characterized by the presence of a morpholine ring attached to a prop-2-en-1-one moiety.
Preparation Methods
The synthesis of 1-(Morpholin-3-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of morpholine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(Morpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-stacking interactions with proteins, influencing their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(Morpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Morpholin-4-yl)prop-2-en-1-one: This compound has a similar structure but with the morpholine ring attached at a different position.
3-(Morpholin-4-yl)prop-2-en-1-one:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-morpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)6-5-10-4-3-8-6/h2,6,8H,1,3-5H2 |
InChI Key |
OYLAPGPVGWHJMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



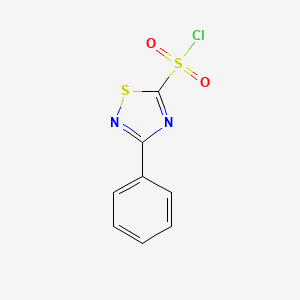
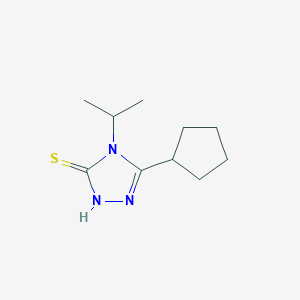
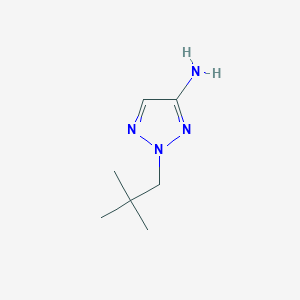
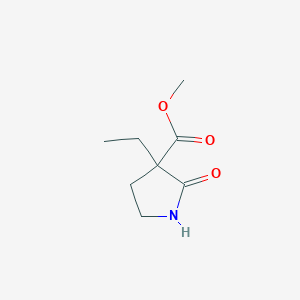
![1-[1-(Methylamino)cyclopentyl]ethan-1-one](/img/structure/B15254923.png)
![2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B15254926.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane](/img/structure/B15254933.png)
